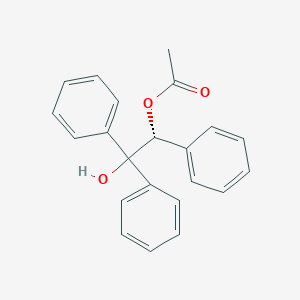

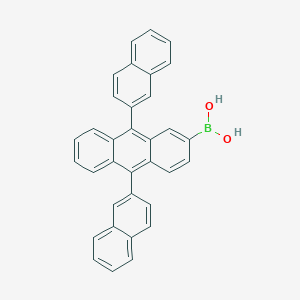

(R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate

Vue d'ensemble

Description

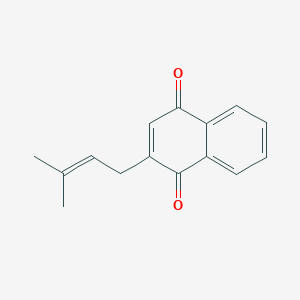

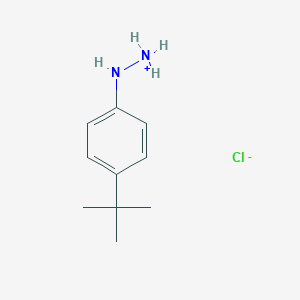

(R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate, also known as (+)-2-hydroxy-1,2,2-triphenylethyl acetate or (+)-TPA, is a chiral compound that has been widely studied in the scientific community due to its unique properties. This compound is interesting because it can be used in a wide array of laboratory experiments, ranging from biochemical and physiological studies to drug synthesis.

Applications De Recherche Scientifique

Stereoselective Synthesis

(R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate is utilized in stereoselective synthesis processes. For instance, its application in the stereoselective aldol reaction to produce (R)-3-hydroxy-4-methylpentanoic acid and (R)-(+)-1,1,2-triphenyl-1,2-ethanediol highlights its importance in achieving specific stereochemistry in chemical compounds (Braun & Gräf, 2003).

Reaction with Chiral Aldehydes

This compound is also significant in reactions with chiral aldehydes. The study by Mahler, Devant, and Braun (1988) demonstrated that depending on the enantiomer of this compound used, different syn or anti adducts are formed, emphasizing its role in controlling the stereochemistry of the products (Mahler, Devant, & Braun, 1988).

Role in Molecular Rearrangements

Collins, Christie, and Raaen (1961) explored its role in molecular rearrangements, specifically in the thermal decomposition of N-Acetyl-N-nitroso-1,2,2-triphenylethylamine. This study provides insights into the behavior of this compound under thermal stress and its role in forming different products (Collins, Christie, & Raaen, 1961).

Synthesis of Natural Products

It plays a crucial role in the synthesis of naturally occurring compounds like shikonin and alkannin, as demonstrated by Braun and Bauer (1991). This application underscores its utility in the synthesis of complex natural products (Braun & Bauer, 1991).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[(1R)-2-hydroxy-1,2,2-triphenylethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O3/c1-17(23)25-21(18-11-5-2-6-12-18)22(24,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21,24H,1H3/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXLZCXZLVDUDHP-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H](C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357412 | |

| Record name | (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95061-47-5 | |

| Record name | (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate useful in stereoselective synthesis?

A1: this compound, or (R)-HYTRA, acts as a valuable chiral auxiliary due to its ability to control the stereochemical outcome of reactions. Specifically, it is commonly employed in its doubly deprotonated form, which readily undergoes aldol reactions. The bulky triphenylmethyl group creates significant steric hindrance, forcing incoming electrophiles to approach from a specific direction. This steric control leads to the formation of predominantly one enantiomer of the desired product. [, , ]

Q2: Can you provide an example of this compound's application in synthesizing a specific compound?

A2: One notable application of (R)-HYTRA is in the synthesis of (R)-3-hydroxy-4-methylpentanoic acid. [] This is achieved through an aldol reaction between the doubly deprotonated (R)-HYTRA and isobutyraldehyde. The steric influence of the triphenylmethyl group in (R)-HYTRA ensures high enantioselectivity, yielding the desired (R)-3-hydroxy-4-methylpentanoic acid with excellent enantiomeric excess (86-92%). []

Q3: How is this compound utilized in the synthesis of enantiomerically pure deoxy- and aminodeoxyfuranosides?

A3: (R)-HYTRA plays a crucial role in synthesizing enantiomerically pure deoxy- and aminodeoxyfuranosides by acting as a precursor to (R)-3-hydroxy-4-pentenoic acid. [] This acid serves as a key intermediate in the multi-step synthesis. The process involves an aldol reaction between doubly deprotonated (R)-HYTRA and acrolein, followed by iodolactonization to generate the furanone skeleton. Subsequent reduction and functional group manipulations using the introduced halogen atom allow access to various deoxy- and aminodeoxyfuranosides. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-2-propenenitrile](/img/structure/B151965.png)